Comparison of Synthetic Efficiency: 3-Ethynyl vs. 3-Iodoimidazo[1,2-b]pyridazine as a Ponatinib Precursor
The choice of starting intermediate directly impacts the synthetic route's length and cost. The use of 3-Ethynylimidazo[1,2-b]pyridazine enables a direct Sonogashira coupling with the key aryl iodide fragment to yield the final product in a single convergent step [1]. In contrast, substituting the 3-ethynyl derivative with 3-Iodoimidazo[1,2-b]pyridazine (CAS 1233690-88-4) requires a reverse Sonogashira reaction with trimethylsilylacetylene followed by a deprotection step to install the terminal alkyne prior to the final coupling [2]. This adds two synthetic steps to the overall sequence.
| Evidence Dimension | Number of Synthetic Steps to Ponatinib Core |
|---|---|
| Target Compound Data | 1 step (Sonogashira coupling with aryl iodide) |
| Comparator Or Baseline | 2-3 steps (Sonogashira with TMS-acetylene + deprotection + coupling) for 3-Iodoimidazo[1,2-b]pyridazine route |
| Quantified Difference | Reduction of 1-2 synthetic steps |
| Conditions | As described in Ponatinib synthesis patents [REFS-1, REFS-2] |
Why This Matters
Fewer synthetic steps correlate directly with higher overall yield, reduced production time, and lower procurement cost for the final active pharmaceutical ingredient.
- [1] Drug Synthesis Database. (n.d.). Synthesis of Ponatinib (AP24534) from 3-ethynylimidazo[1,2-b]pyridazine. View Source
- [2] Huang, W.S., et al. (2010). Discovery of AP24534... J Med Chem 2010, 53(12): 4701-19. (Referencing the synthesis of intermediate IX). View Source
